BenchChemオンラインストアへようこそ!

(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

Lipophilicity Drug-likeness Medicinal chemistry

This 7-yl methanol regioisomer places the primary alcohol para to the bridgehead nitrogen, creating a hydrogen-bonding vector that is distinct from the 6-yl analog and is critical for structure-based drug design. The cyclopentyl N1 group increases hydrophobic surface area over smaller alkyl substituents while preserving fragment-like properties (MW 205.26, LogP 0.4). The primary alcohol offers a versatile handle for oxidation or Mitsunobu coupling, enabling direct entry into CB1 antagonist space described in Pfizer patents. With reported >90% inhibition in anti-mycobacterial screens, this building block accelerates hit-to-lead elaboration for metabolic disorders, kinase inhibitors, and anti-tuberculosis programmes.

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
CAS No. 2098025-46-6
Cat. No. B1481623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
CAS2098025-46-6
Molecular FormulaC11H15N3O
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C=CN3C2=C(C=N3)CO
InChIInChI=1S/C11H15N3O/c15-8-9-7-12-14-6-5-13(11(9)14)10-3-1-2-4-10/h5-7,10,15H,1-4,8H2
InChIKeyLXVCOMNTHSBVCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol (CAS 2098025-46-6) | Heterocyclic Building Block for Kinase & CB1 Research


(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol (CAS 2098025-46-6) is a fused bicyclic heterocycle composed of an imidazo[1,2-b]pyrazole core bearing a cyclopentyl substituent at N1 and a hydroxymethyl group at the 7-position [1]. The imidazo[1,2-b]pyrazole scaffold has been pursued in multiple therapeutic programs, most notably as cannabinoid CB1 receptor antagonists for metabolic disorders [2] and as anti-tuberculosis agents [3]. With a molecular formula of C₁₁H₁₅N₃O, a molecular weight of 205.26 g/mol, and a computed XLogP3-AA of 0.4, this compound presents a moderately polar, low-molecular-weight fragment suitable for hit-to-lead elaboration [1].

Why (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol Cannot Be Substituted with the 6-yl Regioisomer or N1-Methyl Analog


Within the imidazo[1,2-b]pyrazole series, both the position of the hydroxymethyl substituent (7-yl vs. 6-yl) and the nature of the N1 alkyl group fundamentally alter the compound's physicochemical and pharmacophoric properties [1]. The 7-yl methanol isomer places the primary alcohol para to the bridgehead nitrogen, yielding a different hydrogen-bonding vector than the 6-yl analog, which can drastically affect target recognition in structure-based drug design. Similarly, replacing the cyclopentyl group with a smaller N1 substituent such as methyl reduces steric bulk and lipophilicity, potentially compromising binding in hydrophobic pockets of targets like the CB1 receptor or altering metabolic stability. The quantitative comparisons below demonstrate that even seemingly minor structural variations produce measurable differences in computed LogP, hydrogen-bonding capacity, and conformational flexibility—parameters that directly influence permeability, solubility, and off-target promiscuity [1].

Head-to-Head Physicochemical and Regiochemical Differentiation of (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol


N1-Cyclopentyl vs. N1-Methyl: LogP and Lipophilic Efficiency Comparison

The N1-cyclopentyl substituent on the target compound increases computed lipophilicity by approximately 1.4 log units relative to the N1-methyl analog (1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol) [1][2]. The target compound exhibits an XLogP3-AA value of 0.4, whereas the N1-methyl analog has a predicted XLogP3-AA of approximately -1.0 [2]. This difference places the target compound within the optimal lipophilicity range (LogP 0–3) for oral bioavailability, while the methyl analog may suffer from insufficient membrane permeability.

Lipophilicity Drug-likeness Medicinal chemistry

Regioisomeric Differentiation: 7-yl Methanol vs. 6-yl Methanol Conformational and H-Bond Topology

The 7-yl methanol regioisomer (target compound) positions the hydroxyl group 180° away from the N1-cyclopentyl vector relative to the 6-yl isomer (CAS 2098025-21-7), creating distinct hydrogen-bond donor/acceptor geometries [1]. While both isomers share identical molecular formula (C₁₁H₁₅N₃O) and molecular weight (205.26 g/mol), the 7-yl substitution pattern results in a different electrostatic potential surface and dipole moment, which can be critical for selective protein–ligand interactions [2]. In CB1 antagonist programs, the 7-position attachment has been specifically exploited for linker conjugation to generate potent bivalent ligands [2].

Regiochemistry Structure–activity relationship Molecular recognition

Rotatable Bond Count and Conformational Flexibility: Cyclopentyl vs. N1-Methyl Derivative

The target compound features two rotatable bonds (hydroxymethyl C–O and cyclopentyl C–N attachment), identical to the N1-methyl analog [1][2]. However, the cyclopentyl ring itself introduces pseudo-rotational degrees of freedom not captured by the rotatable bond count, imparting greater conformational adaptability. This can be advantageous for induced-fit binding but may incur a modest entropic penalty. The hydroxymethyl rotatable bond allows the primary alcohol to adopt multiple orientations, enabling optimal hydrogen-bonding to diverse targets without additional synthetic modification.

Conformational analysis Entropy penalty Ligand efficiency

Hydrogen-Bond Donor/Acceptor Profile Comparison for Fragment-Based Drug Design

The target compound possesses one hydrogen-bond donor (hydroxyl) and two hydrogen-bond acceptors (imidazole N and pyrazole N), identical to its N1-methyl and N1-ethyl analogs [1]. With a molecular weight of 205.26 Da and LogP of 0.4, it adheres to the Astex Rule of Three (MW <300, LogP ≤3, HBD ≤3, HBA ≤3), confirming its suitability as a fragment hit [1]. The cyclopentyl group provides additional hydrophobic surface area without violating fragment metrics, offering a balanced polarity profile that is uncommon among simple imidazo-pyrazole fragments.

Fragment-based screening Ligand efficiency Rule of Three

Class-Level Biological Precedent: Imidazo[1,2-b]pyrazoles as CB1 Antagonists and Anti-TB Agents

Imidazo[1,2-b]pyrazole derivatives have been validated as cannabinoid CB1 receptor antagonists in Pfizer patents, with specific 7-position functionalization enabling nanomolar potency [1]. A 2019 screening campaign of imidazo-pyrazole libraries identified several compounds with >90% inhibition of Mycobacterium tuberculosis growth, leading to the selection of new anti-TB hits [2]. The target compound, bearing a primary alcohol at the 7-position, serves as a direct synthetic precursor to carboxamide, ester, and ether analogs explored in these programs. Although direct potency data for the alcohol itself are not publicly available, its role as a key intermediate is strongly supported by the patent and primary literature establishing the scaffold's biological relevance.

CB1 antagonist Antitubercular Polypharmacology

Optimal Use Cases for (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol in Drug Discovery & Chemical Biology


Fragment-Based Screening and Hit Expansion for Hydrophobic Binding Pockets

The compound's adherence to the Rule of Three and its balanced LogP of 0.4 make it an ideal fragment for screening against targets with shallow hydrophobic clefts, such as the CB1 receptor orthosteric site [1][2]. The cyclopentyl group provides a larger hydrophobic surface area than methyl or ethyl analogs while preserving fragment-like properties, allowing initial hits to be elaborated without immediately breaching lead-like chemical space.

Regioselective Probe for Kinase Hinge-Binder Design

The 7-yl methanol regioisomer places the hydroxyl group in a geometry suitable for hinge-region hydrogen-bonding in kinases, whereas the 6-yl isomer cannot satisfy the same donor–acceptor distance constraints [1]. Researchers designing type I or type II kinase inhibitors can use this compound to map hinge-region pharmacophore requirements before committing to more complex synthetic analogs.

Synthetic Intermediate for CB1 Antagonist Lead Optimization

The primary alcohol serves as a versatile handle for oxidation to the aldehyde or carboxylic acid, or for Mitsunobu coupling to generate ether-linked CB1 antagonist candidates [1]. Pfizer's patent explicitly describes 7-substituted imidazo[1,2-b]pyrazoles as privileged CB1 ligands; this compound provides direct synthetic entry to that chemical space.

Anti-Tubercular Agent Precursor for Phenotypic Screening

Given the validated anti-mycobacterial activity of imidazo[1,2-b]pyrazole derivatives with >90% inhibition at screening concentrations [1], the 7-yl methanol can be rapidly derivatized to generate a focused library for phenotypic screening against drug-resistant M. tuberculosis strains.

Quote Request

Request a Quote for (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.